

Introduction: A Key Intermediate in Modern Drug Discovery

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Compound of Interest

Compound Name: *Tert-butyl 3-methylpiperazine-1-carboxylate*

Cat. No.: *B143764*

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Tert-butyl 3-methylpiperazine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1] As a derivative of piperazine, a ring system prevalent in numerous marketed drugs, this compound serves as a versatile intermediate in the synthesis of complex bioactive molecules.[2] Its structure features a piperazine core functionalized with a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a methyl group, which introduces chirality. The Boc group strategically masks one of the ring's nitrogen atoms, enabling selective functionalization at the other nitrogen, a common tactic in multi-step organic synthesis.[3]

The piperazine moiety itself is valued for its ability to form multiple hydrogen bonds, modulate acid-base constants (pKa), and influence the fat-water partition coefficients of a molecule, thereby enhancing properties like water solubility and oral bioavailability.[2] Consequently, **tert-butyl 3-methylpiperazine-1-carboxylate** is a crucial starting material in the development of therapeutics targeting the central nervous system, including treatments for neurological and psychiatric disorders such as depression and anxiety.[1]

Understanding the solubility of this intermediate is paramount for researchers and process chemists. Solubility dictates the choice of reaction conditions, purification methods (e.g., crystallization, chromatography), and formulation strategies. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and standard methodologies for the analysis of **tert-butyl 3-methylpiperazine-1-carboxylate**.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physical and chemical properties. The presence of the bulky, nonpolar Boc group, combined with the polar piperazine ring, creates a molecule with dual characteristics that directly influence its interaction with various solvents. The key properties for the racemic and chiral forms are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1][4][5]
Molecular Weight	200.28 g/mol	[1][4][5]
Appearance	White to light yellow crystalline powder or oily solid	[1][4]
Melting Point	38-46 °C	[1]
Boiling Point	268.7 ± 15.0 °C (Predicted)	[4]
Density	0.997 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	8.52 ± 0.40 (Predicted)	[4]
CAS Numbers	120737-59-9 (Racemic), 147081-29-6 (S-enantiomer), 163765-44-4 (R-enantiomer)	[1][5][6]

Solubility Profile: A Tale of Two Moieties

The solubility of **tert-butyl 3-methylpiperazine-1-carboxylate** is a direct consequence of its molecular structure. The Boc-protected amine is non-basic and lipophilic, while the secondary amine within the piperazine ring remains a polar, basic site capable of hydrogen bonding.

Qualitative Solubility Overview

Experimental data from various suppliers indicates a clear trend: the compound exhibits good solubility in common organic solvents but is poorly soluble in water.[4][7] This is consistent with the significant nonpolar character imparted by the C10 hydrocarbon framework and the Boc group.

Solvent Class	Solvent Example	Qualitative Solubility	Rationale	Source(s)
Aprotic Polar	Dimethyl Sulfoxide (DMSO)	Soluble	Strong dipole-dipole interactions.	[4]
Dichloromethane (DCM)	Soluble	Favorable interactions with the lipophilic structure.	[7]	
Protic Polar	Methanol	Soluble	Can act as both H-bond donor and acceptor.	[3]
Water	Poorly Soluble	The large nonpolar surface area of the Boc group and alkyl chain disrupts the hydrogen-bonding network of water.	[7]	
Nonpolar / Weakly Polar	Ethyl Acetate	Soluble	Good balance for the molecule's mixed polarity.	[4]
Chloroform	Soluble	Effective at solvating moderately polar compounds.	[4][7]	

Causality: Factors Influencing Solubility

- The Boc Group: The tert-butyl group is large and hydrophobic. It sterically shields the adjacent nitrogen and significantly increases the lipophilicity of the molecule, thereby

enhancing its solubility in organic solvents like dichloromethane and ethyl acetate while decreasing its affinity for water.[8]

- **The Piperazine Ring:** The unprotected secondary amine (-NH-) is a key functional group. It provides a site for hydrogen bonding, contributing to solubility in polar protic solvents. Its basicity (predicted $pK_a \approx 8.5$) means that in acidic aqueous solutions ($pH < 7$), it will be protonated to form a cationic species, which is expected to have significantly higher aqueous solubility.
- **The Methyl Group:** This small alkyl group adds minimally to the overall lipophilicity but does not dramatically alter the solubility profile compared to the unsubstituted N-Boc-piperazine.

Experimental Determination of Solubility

Accurate solubility measurement is critical for any compound entering a development pipeline. Two primary methods are employed: a high-throughput kinetic assay for early-stage discovery and a more rigorous equilibrium method for definitive characterization.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is used to rapidly assess a compound's solubility from a DMSO stock solution, mimicking conditions in early drug screening.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **tert-butyl 3-methylpiperazine-1-carboxylate** in 100% DMSO.
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a standard curve.
- **Aqueous Buffer Addition:** Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to the DMSO solutions, typically at a 1:99 or 2:98 (DMSO:buffer) ratio. The final concentration of the compound will be lower due to this dilution.
- **Incubation & Shaking:** Shake the plate at room temperature for 1.5 to 2 hours. This short incubation period is why the method is considered "kinetic," as the system may not reach true equilibrium.

- **Precipitate Removal:** Filter the samples through a 96-well filter plate to remove any precipitated compound.
- **Quantification:** Analyze the clear filtrate using an appropriate method, such as HPLC-UV, to determine the concentration of the dissolved compound.

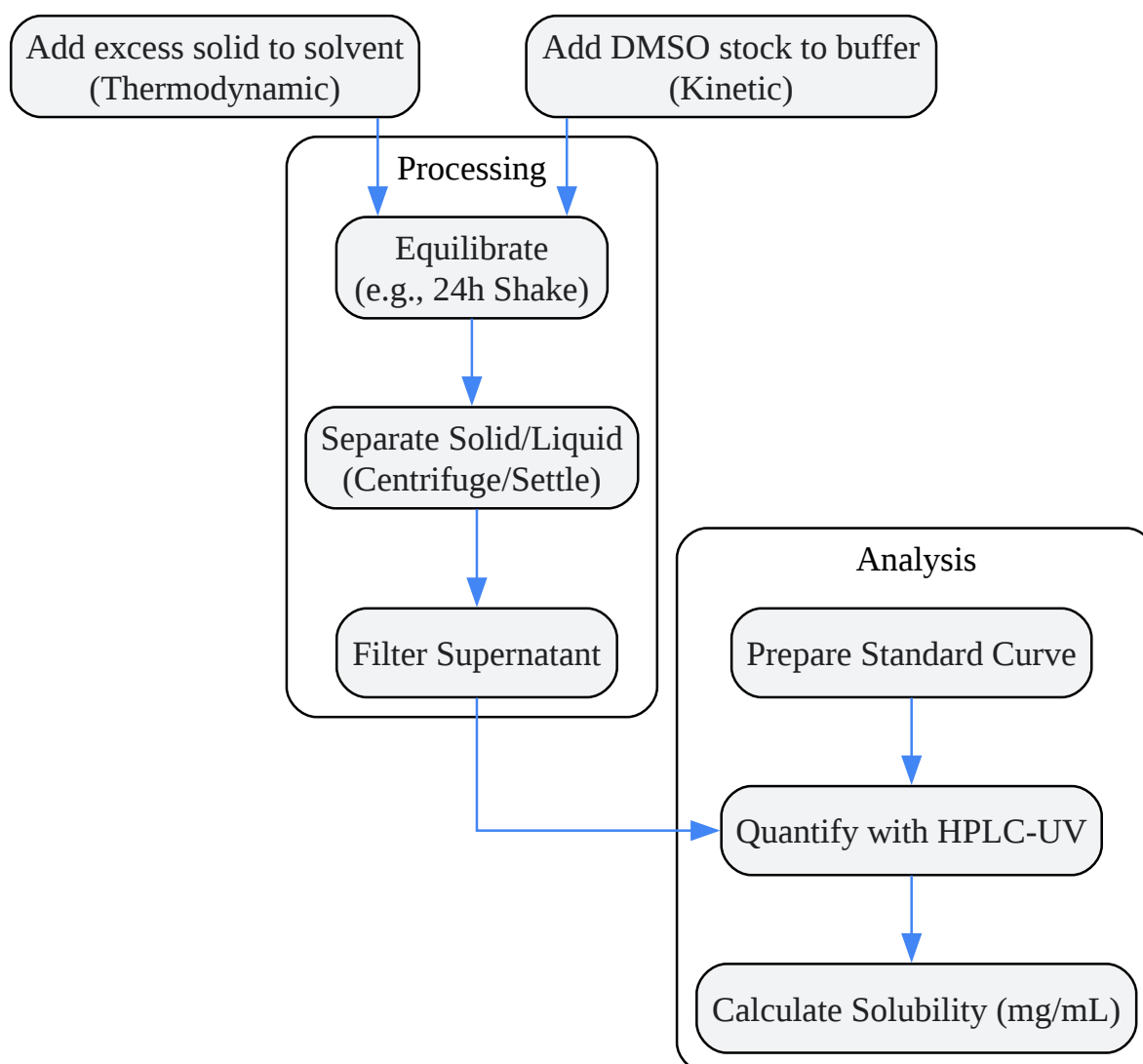
Protocol: Thermodynamic (Shake-Flask) Equilibrium Solubility

This is the gold-standard method, providing the true equilibrium solubility of a compound. It is more time and resource-intensive.

Methodology:

- **Compound Addition:** Add an excess amount of solid **tert-butyl 3-methylpiperazine-1-carboxylate** to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
- **Sample Withdrawal & Filtration:** Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- **Dilution & Quantification:** Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated analytical method like HPLC-UV.

Visualization: General Solubility Determination Workflow



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Caption: Workflow for solubility determination.

Analytical Quantification and Characterization

Reliable quantification is the cornerstone of any solubility study. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Nuclear Magnetic Resonance (NMR) is used for initial structural verification.

Representative Protocol: HPLC-UV Quantification

This protocol provides a robust method for separating and quantifying **tert-butyl 3-methylpiperazine-1-carboxylate** in solution.

Methodology:

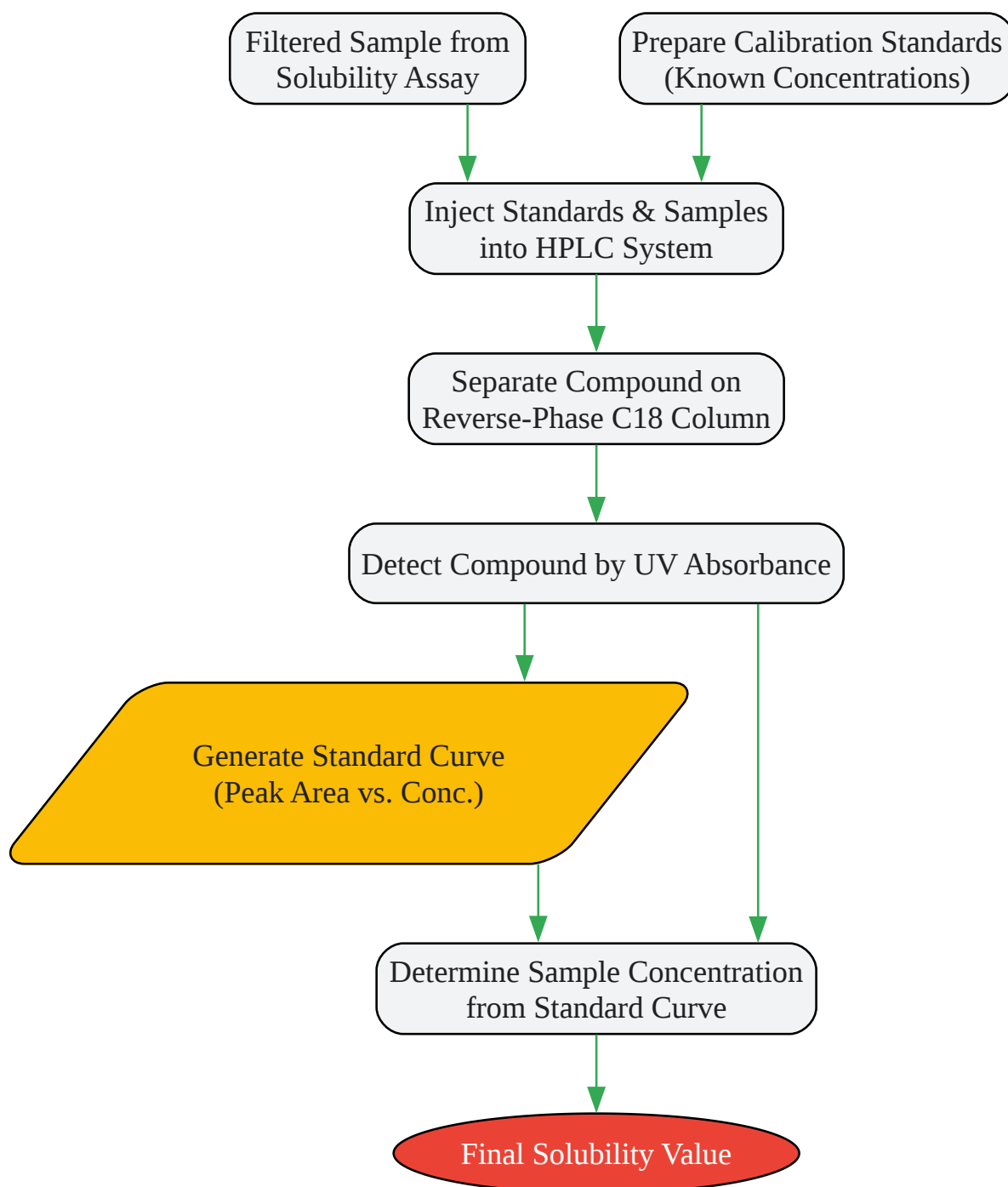
- Instrumentation: An HPLC system equipped with a UV detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient Elution:
 - Start with 95% A / 5% B.
 - Ramp to 5% A / 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.
- Detection: Monitor the UV absorbance at a suitable wavelength (e.g., ~210 nm, where the carbamate group absorbs).
- Calibration: Prepare a series of known concentrations of the compound in the mobile phase to generate a standard curve of peak area versus concentration.
- Analysis: Inject the filtered and diluted samples from the solubility experiment. Determine their concentrations by comparing their peak areas to the standard curve.

Role of NMR in Structural Validation

Before any physical property measurement, it is crucial to confirm the identity and purity of the starting material. ^1H and ^{13}C NMR spectroscopy are used to verify the chemical structure of

tert-butyl 3-methylpiperazine-1-carboxylate, ensuring that the measured solubility corresponds to the correct molecule.[2]

Visualization: Analytical Quantification Workflow



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Caption: Sample analysis via HPLC-UV.

Safety and Handling Considerations

As a laboratory chemical, **tert-butyl 3-methylpiperazine-1-carboxylate** requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

- Skin Irritation (H315): Causes skin irritation.[5][6]
- Eye Damage/Irritation (H318/H319): Causes serious eye damage or irritation.[5][6][9]
- Respiratory Irritation (H335): May cause respiratory irritation.[5][6][9]

Recommended Handling Practices:

- Work in a well-ventilated area or a chemical fume hood.[10]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[4]
- Avoid breathing dust or fumes.[10]
- Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere. [4][7]

Conclusion

Tert-butyl 3-methylpiperazine-1-carboxylate is a foundational element in the toolkit of medicinal chemists. Its solubility is characterized by a strong preference for organic solvents over aqueous media, a direct result of the lipophilic Boc protecting group. This property is advantageous for its use in organic synthesis and purification. For applications requiring aqueous solubility, such as biological assays, formulation strategies may involve the use of co-solvents like DMSO or pH adjustment to protonate the free amine. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to accurately characterize this important synthetic intermediate, ensuring reliable and reproducible results in the drug development process.

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